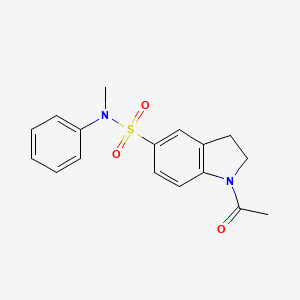

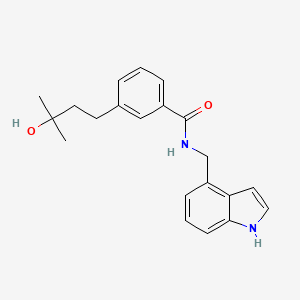

1-acetyl-N-methyl-N-phenyl-5-indolinesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

Synthesis of sulfonamide derivatives involves various chemical reactions that lead to the formation of the desired product through the introduction of sulfonyl groups into aromatic or heteroaromatic compounds. For example, the synthesis of N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide demonstrated the importance of π–π interactions and hydrogen-bonding in the formation of a three-dimensional network, which could be analogous to the synthesis approach for "1-acetyl-N-methyl-N-phenyl-5-indolinesulfonamide" (Reham A. Mohamed-Ezzat et al., 2023).

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives is characterized by X-ray diffraction techniques, revealing the arrangement of atoms within the crystal and the interactions that stabilize the structure. For instance, compounds like 1-acetyl-3-{4'-[(4'''-chlorophenyl) (phenyl) methyl amino] phenyl}-5-aryl-pyrazolines have been elucidated by various spectroscopic techniques, highlighting the structural diversity achievable within the sulfonamide class (J. V. Guna et al., 2015).

Chemical Reactions and Properties

Sulfonamide compounds undergo various chemical reactions that highlight their reactivity and functional group compatibility. For example, Lewis acid catalyzed reactions have been used for the cyanation of aromatic compounds, demonstrating the versatility of sulfonamides in synthetic chemistry (Yang Yang et al., 2011).

Physical Properties Analysis

The physical properties of sulfonamide derivatives, such as solubility, melting point, and crystal structure, are crucial for understanding their behavior in various environments. Research on compounds like methyl (S)-1-acetylindoline-2-carboxylate has explored the solvent-dependent amide bond isomerization, indicating the significance of physical properties in the design and application of new materials (Matteo Pollastrini et al., 2021).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with other molecules, define the applications and utility of sulfonamide derivatives. Studies such as the rearrangement of sulfonamide derivatives have provided insights into the chemical behavior and potential transformations of these compounds (R. Dohmori, 1964).

Applications De Recherche Scientifique

Cognitive Enhancements via Receptor Antagonism

One notable study found that SB-399885, a compound with structural similarities to "1-acetyl-N-methyl-N-phenyl-5-indolinesulfonamide", acts as a potent and selective antagonist at the 5-HT6 receptor. This receptor's blockage has been linked to cognitive enhancements, as demonstrated in models of aged rat spatial learning and memory tasks. SB-399885's effects include reversing scopolamine-induced deficits and improving performance in water maze tests, suggesting potential therapeutic utility in cognitive disorders such as Alzheimer's disease and schizophrenia (Hirst et al., 2006).

Fungicidal and Insecticidal Activities

Another research area involves the synthesis and biological activity evaluation of 1-acetyl-3,5-diarylpyrazoline derivatives, demonstrating broad-spectrum fungicidal and insecticidal properties. These derivatives, by incorporating the beta-methoxyacrylate pharmacophore, exhibit potent activities against various agricultural pests and fungi. This suggests a potential for developing new agrochemicals that could enhance crop protection strategies (Zhao et al., 2008).

Anti-inflammatory, Analgesic, Antioxidant, Anticancer, and Anti-HCV Activities

Further expanding the scope of applications, the synthesis of novel N-(3-substituted aryl/alkyl-4-oxo-1,3-thiazolidin-2-ylidene)-4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamides has been explored. These compounds were evaluated for a range of biological activities, including anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV NS5B RNA-dependent RNA polymerase inhibition. The results highlight the potential for these derivatives to be developed into therapeutic agents for various conditions, underscoring the versatile applications of sulfonamide compounds in drug development (Küçükgüzel et al., 2013).

Antibacterial and Antifungal Activity

The antimicrobial properties of new pyrazoline and pyrazole derivatives bearing benzenesulfonamide moieties have also been investigated, showing significant activity against both Gram-positive and Gram-negative bacteria, as well as yeast-like fungi. This suggests the potential for these compounds to be developed into new antimicrobial agents, addressing the growing concern of antibiotic resistance (Hassan, 2013).

Enzyme Inhibition for Therapeutic Applications

Moreover, research into the inhibition of carbonic anhydrase I and II by 1,3,5-trisubstituted-pyrazolines highlights the potential for treating conditions associated with altered enzyme activity. The enzyme inhibition data indicate possible applications in managing conditions like glaucoma, epilepsy, and mountain sickness, presenting a pathway for the development of new therapeutic agents (Gul et al., 2016).

Mécanisme D'action

Propriétés

IUPAC Name |

1-acetyl-N-methyl-N-phenyl-2,3-dihydroindole-5-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O3S/c1-13(20)19-11-10-14-12-16(8-9-17(14)19)23(21,22)18(2)15-6-4-3-5-7-15/h3-9,12H,10-11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULJBRLIYEOKMBS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC2=C1C=CC(=C2)S(=O)(=O)N(C)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-acetyl-N-methyl-N-phenyl-2,3-dihydro-1H-indole-5-sulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-({(2S,4S)-4-fluoro-1-[(1-methyl-1H-pyrazol-4-yl)carbonyl]pyrrolidin-2-yl}methyl)-2-(3-methoxyphenyl)acetamide](/img/structure/B5545381.png)

![1-(3-furoyl)-4-[(6-methoxy-3,4-dihydro-2H-chromen-3-yl)carbonyl]-1,4-diazepane](/img/structure/B5545386.png)

![N-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methyl]-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanamide](/img/structure/B5545388.png)

![(1S*,5R*)-6-(cyclopropylmethyl)-3-[(2-isopropyl-4-methyl-1,3-thiazol-5-yl)carbonyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5545401.png)

![5-[(benzylamino)methyl]-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one hydrochloride](/img/structure/B5545425.png)

![2-methyl-5,6-dihydrobenzo[f]isoquinoline-1-carbothioamide](/img/structure/B5545463.png)

![(1S*,5R*)-6-(1H-indol-5-ylcarbonyl)-3-(tetrahydro-2H-pyran-4-yl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5545467.png)

![(3R*,4S*)-4-cyclopropyl-1-[2-(3-fluoro-4-methylbenzyl)benzoyl]pyrrolidin-3-amine](/img/structure/B5545472.png)

![N-methyl-4-[(6-methyl-3,4-dihydro-1(2H)-quinolinyl)sulfonyl]-2-thiophenecarboxamide](/img/structure/B5545477.png)